REACTION_SMILES
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[CH:13]([CH3:14])([N-:15][CH:16]([CH3:17])[CH3:18])[CH3:19].[Cl:21][CH2:22][CH2:23][Br:24].[Li+:20].[O:25]1[CH2:26][CH2:27][CH2:28][CH2:29]1.[nH:1]1[cH:2][c:3]([CH2:10][C:11]#[N:12])[c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]12>>[nH:1]1[cH:2][c:3]([C:10]2([C:11]#[N:12])[CH2:13][CH2:14]2)[c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]12
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Name
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CC(C)[N-]C(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)[N-]C(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCBr
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Li+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
C1CCOC1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
N#CCc1c[nH]c2ccccc12
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Name
|
|
Type
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product
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Smiles
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N#CC1(c2c[nH]c3ccccc23)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |